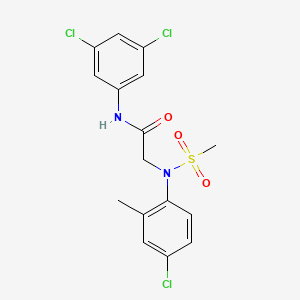![molecular formula C21H21ClN2O2 B6094920 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol](/img/structure/B6094920.png)
4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as WIN 55,212-2 and is a synthetic cannabinoid that has been extensively studied for its therapeutic benefits.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol involves the activation of the endocannabinoid system in the body. This compound acts as a partial agonist at both the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This activation leads to the release of various neurotransmitters in the body, which can result in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. This compound has been found to have analgesic effects, which can be attributed to its ability to activate the endocannabinoid system in the body. It has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders. Additionally, this compound has been found to have neuroprotective effects, which can be beneficial in the treatment of various neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol in lab experiments is its ability to activate the endocannabinoid system in the body, which can lead to the release of various neurotransmitters. This can be beneficial in studying the effects of neurotransmitters on various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential to have off-target effects, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the study of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol. One potential direction is the development of more potent and selective compounds that can target specific receptors in the endocannabinoid system. Another potential direction is the study of the long-term effects of this compound on various physiological processes. Additionally, the potential therapeutic applications of this compound in the treatment of various neurodegenerative disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-5-indolylmethylamine to form the intermediate 4-chlorobenzoyl-1-methyl-5-indolylmethylamine. This intermediate is then reacted with piperidine to yield the final product, this compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol have been extensively studied in various scientific research studies. This compound has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-methylindol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-23-11-8-15-14-16(2-7-19(15)23)20(25)24-12-9-21(26,10-13-24)17-3-5-18(22)6-4-17/h2-8,11,14,26H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCSBNSNSNPXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(3-methoxyphenoxy)methyl]piperidine](/img/structure/B6094859.png)
![3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6094863.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![2-[1-(2-fluorobenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B6094879.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B6094887.png)

![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
![N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine](/img/structure/B6094895.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6094915.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6094919.png)
